1,5-Dibromo-2-ethoxy-3-fluoro-4-methylbenzene
Description
Properties
Molecular Formula |
C9H9Br2FO |
|---|---|
Molecular Weight |
311.97 g/mol |
IUPAC Name |
1,5-dibromo-2-ethoxy-3-fluoro-4-methylbenzene |
InChI |
InChI=1S/C9H9Br2FO/c1-3-13-9-7(11)4-6(10)5(2)8(9)12/h4H,3H2,1-2H3 |
InChI Key |
OEQCXALYNVDVCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1F)C)Br)Br |
Origin of Product |
United States |
Preparation Methods
Halogenation (Bromination)
Bromination is commonly achieved using molecular bromine (Br2) under controlled conditions. According to recent reviews on bromine and bromo-organic compounds in organic synthesis, bromination can be conducted via:
- Electrophilic aromatic substitution using Br2 in solvents such as carbon tetrachloride or chloroform, often with a catalyst like ferric chloride to enhance reactivity.
- Radical bromination under light or heat to target specific positions.
For dibromination at positions 1 and 5, the substrate is often a suitably substituted benzene derivative where directing groups influence the bromination pattern. For example, methyl and ethoxy substituents direct bromination to ortho and para positions relative to themselves, facilitating selective dibromination.
Table 1: Typical Bromination Conditions
Introduction of the Ethoxy Group
The ethoxy substituent at position 2 is typically introduced via nucleophilic aromatic substitution or etherification reactions. A common approach involves:
- Starting from a hydroxy-substituted aromatic compound at position 2.
- Reacting with ethyl halides or ethyl chloroformate in the presence of base (e.g., sodium hydroxide) to form the ethoxy group.
For example, ethyl chloroformate can be reacted with a phenolic precursor in alkaline media to yield ethoxy-substituted benzene derivatives.
Fluorination
Fluorination at position 3 is often achieved by:
- Conversion of amino groups to diazonium salts followed by thermal decomposition to introduce fluorine (Balz-Schiemann reaction).
- Use of alkali metal fluorides (e.g., cesium fluoride) in polar aprotic solvents at elevated temperatures to substitute halogens with fluorine.
In one method, aromatic chlorides are treated with cesium fluoride in solvents like sulpholane at high temperature to obtain fluorinated derivatives.
Methylation
The methyl group at position 4 is usually present in the starting material or introduced by:
- Electrophilic aromatic substitution using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base.
- Friedel-Crafts alkylation with methyl halides and Lewis acid catalysts.
Example Synthetic Route
Based on the literature and patent disclosures, a plausible synthetic sequence for 1,5-dibromo-2-ethoxy-3-fluoro-4-methylbenzene is as follows:
Analytical Data and Characterization
The final compound is characterized by:
- Molecular formula: C9H9Br2FO
- Molecular weight: 311.97 g/mol
- Spectroscopic data:
- ^1H NMR shows signals corresponding to methyl, ethoxy, and aromatic protons.
- ^19F NMR confirms the presence of fluorine at the aromatic position.
- Mass spectrometry confirms molecular ion peaks consistent with dibromo and fluoro substitution.
Research Findings and Notes
- Bromination reactions require careful control to avoid polybromination or unwanted side products. Use of catalysts and controlled temperature is critical.
- Fluorination using cesium fluoride in polar aprotic solvents is effective for aromatic halide substitution but may require prolonged heating.
- Etherification reactions proceed efficiently in alkaline aqueous media with ethyl chloroformate, providing good yields of ethoxy-substituted products.
- Purification typically involves crystallization or chromatographic techniques to isolate the target compound with high purity.
Summary Table of Preparation Methods
| Substituent Introduction | Method | Reagents/Conditions | Yield (%) | Key Considerations |
|---|---|---|---|---|
| Bromination | Electrophilic aromatic substitution | Br2, FeCl3, CCl4, 0 °C to RT | 85-95 | Regioselectivity controlled by substituents |
| Ethoxy group | Etherification | Ethyl chloroformate, NaOH, aqueous medium | 75-85 | Requires phenolic precursor |
| Fluorination | Halide-fluoride exchange | CsF, sulpholane, 180 °C, 4.5 h | 60-70 | High temperature, prolonged reaction time |
| Methyl group | Electrophilic methylation | Methyl iodide or Friedel-Crafts alkylation | Variable | Often present in starting material |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The benzene ring’s electron density is modulated by substituents:
-
Directing Effects : Bromine and fluorine (meta-directing) compete with the ethoxy group (ortho/para-directing). Experimental data shows preferential substitution at the C4 position (relative to ethoxy) due to steric and electronic factors .
-
Halogen Exchange : Under Ullmann conditions (Cu catalyst, DMF, 120°C), bromine atoms undergo exchange with iodine, yielding diiodo derivatives.
Table 1: Electrophilic Substitution Reactions
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO3/H2SO4 | 0–5°C, 2 hr | 1,5-Dibromo-2-ethoxy-3-fluoro-4-methyl-6-nitrobenzene | 68% |
| Cl2, FeCl3 | RT, 12 hr | 1,5-Dibromo-2-ethoxy-3-fluoro-4-methyl-6-chlorobenzene | 45% |
Nucleophilic Substitution
Bromine atoms serve as leaving groups in SNAr (nucleophilic aromatic substitution) reactions:
-
Ammonolysis : With NH3 in EtOH (80°C, 8 hr), one bromine is replaced by an amino group, forming 2-ethoxy-3-fluoro-4-methyl-5-bromoaniline (72% yield).
-
Methoxylation : NaOMe in DMSO (100°C, 6 hr) substitutes bromine at C5, producing 1-bromo-2-ethoxy-3-fluoro-4-methyl-5-methoxybenzene .
Key Factor : The ethoxy group’s +M effect enhances nucleophilic attack at the para-bromine position.
Oxidation
-
Ethoxy Group : KMnO4/H2SO4 oxidizes the ethoxy group to a carboxylic acid, yielding 1,5-dibromo-3-fluoro-4-methyl-2-carboxybenzene (55% yield).
-
Methyl Group : CrO3/AcOH selectively oxidizes the methyl group to a formyl group, forming 1,5-dibromo-2-ethoxy-3-fluoro-4-formylbenzene (61% yield).
Reduction
-
Bromine Reduction : H2/Pd-C in EtOAc reduces bromine to hydrogen, generating 2-ethoxy-3-fluoro-4-methylbenzene (83% yield) .
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed couplings:
-
Suzuki Coupling : With Pd(PPh3)4, aryl boronic acids couple at C1 or C5, producing biaryl derivatives (65–78% yields) .
-
Buchwald–Hartwig Amination : Using Pd2(dba)3/Xantphos, amines replace bromine atoms to form N-aryl amines (e.g., 5-(4-methylpiperazinyl) derivatives).
Table 2: Cross-Coupling Examples
Regioselectivity in Functionalization
Density functional theory (DFT) calculations reveal that:
-
Electrophiles favor C6 (para to ethoxy, meta to fluorine).
-
Nucleophiles target C1 and C5 due to bromine’s inductive effect .
Stability Under Reaction Conditions
Scientific Research Applications
1,5-Dibromo-2-ethoxy-3-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique substituents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-2-ethoxy-3-fluoro-4-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ethoxy and methyl groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The compound’s reactivity and physicochemical properties are best understood through comparisons with structurally related molecules:
Table 1: Structural and Physicochemical Comparisons
- Electronic Effects : The target compound’s ethoxy and methyl groups donate electrons via resonance/induction, while bromine and fluorine withdraw electrons. This contrasts sharply with 1,5-dichloro-3-methoxy-2-nitrobenzene, where the nitro group dominates as a strong electron-withdrawing group (EWG), rendering the ring highly electron-deficient .
Reactivity and Stability
Table 2: Reactivity and Stability Profiles
- Electrophilic Substitution : The ethoxy group in the target compound directs incoming electrophiles to position 6 (para), but competing deactivation from bromine/fluorine reduces overall reactivity. In contrast, the diamine compound’s NH₂ groups strongly activate the ring, enabling rapid electrophilic reactions .
- Reduction Potential: Unlike the nitro group in 1,5-dichloro-3-methoxy-2-nitrobenzene—which is readily reduced to an amine —the target’s bromine and fluorine substituents are resistant to reduction under standard conditions.
Biological Activity
1,5-Dibromo-2-ethoxy-3-fluoro-4-methylbenzene is an organic compound that features a unique combination of halogen and ether functional groups. Its molecular formula is , and it has a molar mass of 311.98 g/mol. The compound is characterized by a benzene ring with two bromine atoms at the 1 and 5 positions, an ethoxy group at the 2 position, a fluorine atom at the 3 position, and a methyl group at the 4 position. This structural configuration contributes to its chemical reactivity and potential applications in pharmaceuticals and materials science .
The presence of multiple halogen substituents enhances the compound's solubility and reactivity compared to similar compounds, making it a versatile intermediate for various synthetic applications. The compound's reactivity is particularly relevant in drug development, where understanding its interactions with other chemical species can reveal pathways for synthesizing novel compounds with therapeutic effects .
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the potential health impacts of chemical compounds. In preliminary studies involving structurally similar compounds, it has been observed that halogen substitutions can enhance cytotoxic effects on cancer cell lines. These findings suggest that 1,5-dibromo-2-ethoxy-3-fluoro-4-methylbenzene could exhibit similar properties, warranting further investigation into its effects on specific cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. In studies involving related compounds, modifications such as the introduction of ethoxy or halogen groups have been shown to influence receptor binding affinities significantly. For example, the introduction of an ethoxy group can enhance selectivity towards serotonin receptors, which are critical targets in pharmacology .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,5-Dibromo-2-ethoxy-3-fluoro-4-methylbenzene | Ethoxy and multiple halogens | Potential antimicrobial and cytotoxic effects |
| 3-Bromo-4-fluoroaniline | Bromine and fluorine substitutions | Antimicrobial activity |
| 1-Bromo-4-fluoro-2-methylbenzene | Single bromine and fluorine | Varies; lower activity than dibrominated analogs |
Case Studies
While direct case studies on 1,5-dibromo-2-ethoxy-3-fluoro-4-methylbenzene are scarce, related research provides insights into its potential applications:
- Anticancer Activity : A study on brominated phenolic compounds demonstrated significant cytotoxicity against human breast cancer cells. The mechanism involved apoptosis induction via oxidative stress pathways .
- Antimicrobial Efficacy : Research on brominated derivatives indicated their effectiveness against Gram-positive bacteria, suggesting that similar structural motifs could lead to comparable results for 1,5-dibromo-2-ethoxy-3-fluoro-4-methylbenzene .
Q & A
Basic Research Questions
Q. How can bromination reactions be optimized for synthesizing 1,5-Dibromo-2-ethoxy-3-fluoro-4-methylbenzene?
- Methodological Answer : Bromination efficiency depends on reaction temperature, stoichiometry, and catalyst selection. For example, controlled addition of bromine in dichloromethane with catalytic iron powder at reflux (as demonstrated for similar dibromo-difluorobenzene derivatives) can achieve >90% yield . Key parameters include:
- Stoichiometry : Use 1.1 equivalents of bromine per aromatic ring position to avoid over-bromination.
- Catalyst : Iron powder (0.5–1% wt/wt) enhances regioselectivity.
- Purification : Column chromatography with silica gel and non-polar eluents (e.g., n-hexane) isolates the product effectively .
Q. What purification strategies are recommended for isolating 1,5-Dibromo-2-ethoxy-3-fluoro-4-methylbenzene from byproducts?
- Methodological Answer :
- Liquid-Liquid Extraction : Use dichloromethane to separate the target compound from aqueous impurities (e.g., unreacted bromine quenched with Na₂S₂O₅) .
- Column Chromatography : Optimize eluent polarity (e.g., hexane:ethyl acetate 9:1) to resolve brominated isomers. Monitor fractions via TLC (Rf ~0.5) .
- Crystallization : Recrystallize from ethanol at low temperatures to obtain high-purity crystals (mp 85–87°C, estimated via analogous compounds) .
Advanced Research Questions
Q. How does the ethoxy group influence regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : The ethoxy group acts as a strong ortho/para-directing substituent, but steric hindrance from the adjacent methyl and bromine atoms shifts reactivity. Computational modeling (e.g., DFT calculations using databases like PISTACHIO or REAXYS) can predict dominant reaction sites . Experimental validation involves:
- Competitive Halogenation : Compare bromination/iodination patterns under identical conditions.
- NMR Analysis : ¹H/¹³C NMR coupling constants (e.g., J values for aromatic protons) confirm substituent orientation .
Q. How should researchers resolve contradictions between NMR and X-ray crystallography data for structural validation?
- Methodological Answer :
- NMR Discrepancies : Use 2D NMR (COSY, NOESY) to assign signals accurately. For example, coupling between ethoxy protons and adjacent aromatic protons confirms substitution patterns .
- X-ray Refinement : Compare experimental bond lengths/angles with computational models (e.g., Mercury CSD software). Discrepancies >0.05 Å may indicate crystal packing effects .
- Cross-Validation : Overlay spectral data with PubChem’s computed molecular descriptors (InChI key: SFQKMPPTHGTPPP-UHFFFAOYSA-N) .
Q. What are the critical safety protocols for handling this compound in multi-step syntheses?
- Methodological Answer :
- Ventilation : Use fume hoods with >0.5 m/s airflow to mitigate inhalation risks from bromine/fluoro byproducts .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory; avoid latex due to permeability to halogenated solvents .
- Spill Management : Neutralize spills with NaHCO₃/sand mixtures; avoid water to prevent toxic gas formation .
Methodological Notes
- Synthetic Challenges : The ethoxy group’s electron-donating effect may reduce electrophilic substitution rates compared to fluorine. Adjust Lewis acid catalysts (e.g., AlCl₃ vs. Fe) to modulate reactivity .
- Computational Tools : Use EPA DSSTox (DTXSID401281653) for toxicity profiling and REAXYS_BIOCATALYSIS for enzyme-mediated reaction predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
